N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Description
N-(4-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a structurally complex molecule featuring three key moieties:
- A 4-methylbenzenesulfonamide group, known for its role in enzyme inhibition and antimicrobial activity .
- A thiazole ring, which enhances metabolic stability and binding affinity in medicinal chemistry .
- A piperazine core substituted with a 4-chlorophenyl group, a motif common in ligands targeting serotonin or dopamine receptors .
Synthesis likely involves coupling a thiazole-containing intermediate with a piperazine derivative, as seen in related sulfonamide syntheses .
Properties
IUPAC Name |
N-[4-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-16-2-8-20(9-3-16)32(29,30)25-22-24-18(15-31-22)14-21(28)27-12-10-26(11-13-27)19-6-4-17(23)5-7-19/h2-9,15H,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQOPIIRHYELSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with a halogenated intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a thiazole ring, piperazine moiety, and sulfonamide group. Its molecular formula is with a molecular weight of approximately 425.3 g/mol. The presence of the chlorophenyl group contributes to its pharmacological properties.
Synthesis and Derivatives
Research has shown that derivatives of this compound can be synthesized through various methods involving the modification of piperazine and thiazole structures. For instance, studies have focused on synthesizing N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl} derivatives as potential atypical antipsychotic agents .
Antipsychotic Properties
One of the most promising applications of this compound is in the treatment of psychiatric disorders. Research indicates that compounds with similar structures exhibit significant antipsychotic activity. For example, derivatives have been tested for their ability to bind to dopamine receptors, which are critical in the modulation of mood and behavior .
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. Studies have indicated that compounds containing thiazole and sulfonamide functionalities can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Antimicrobial Effects
The sulfonamide group is known for its antimicrobial properties. Compounds similar to N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Mechanism of Action
The mechanism of action of N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes.
Biological Activity
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a piperazine ring, and a sulfonamide group, contributing to its pharmacological properties. The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : Synthesized via cyclization reactions involving thiourea derivatives.
- Attachment of the Piperazine Ring : Achieved through nucleophilic substitution reactions with halogenated intermediates.
- Sulfonamide Formation : Final step in the synthesis process leading to the target compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It can modulate the activity of receptors or enzymes, potentially acting as an inhibitor for certain enzymes, which may affect various cellular processes .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this structure. For instance:
- A related compound demonstrated significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines:
| Compound | Activity | Reference |
|---|---|---|
| Compound 5 | Good anticancer activity (lower than standard drugs) | |
| Compound 13 | Significant activity against Jurkat and A-431 cell lines |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects:
- Inhibition of acetylcholinesterase (AChE) and urease has been reported, indicating potential applications in treating neurological disorders and other conditions .
Case Studies and Research Findings
- Study on Antimicrobial and Anticancer Potentials : A study synthesized new derivatives and evaluated their biological activities, highlighting that certain derivatives showed promising results against bacterial strains and cancer cell lines .
- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of these compounds to specific targets, providing insights into their potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the thiazole moiety significantly influenced biological activity, suggesting pathways for optimizing drug design .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Piperazine Substitutions: The target compound’s 4-chlorophenyl group (electron-withdrawing) may enhance receptor binding compared to benzyl (electron-donating) in or bis-sulfonyl in .
Sulfonamide Modifications :
- The target’s 4-methylbenzenesulfonamide lacks the N-ethyl group seen in , which could reduce lipophilicity and improve solubility.
Thiazole Role :
- The thiazole ring in the target compound (absent in ) may improve metabolic stability or serve as a hydrogen-bond acceptor .
Hypothesized Pharmacological Implications
- Target vs. : The absence of an N-ethyl group in the target may reduce off-target interactions with hydrophobic pockets.
- Target vs. : The bis-sulfonamide in could exhibit stronger protein binding but poorer bioavailability.
- Thiazole Advantage : The thiazole’s rigidity may enhance selectivity compared to flexible analogs like .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
